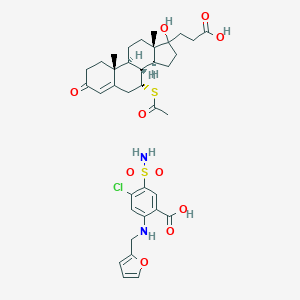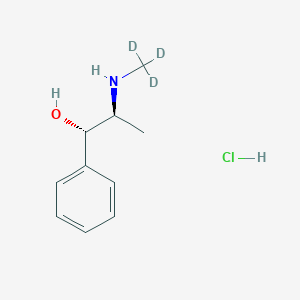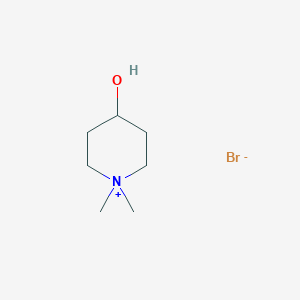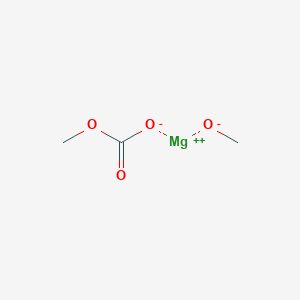![molecular formula C10H5F6IO4 B057053 [Bis(trifluoroacetoxy)iodo]benzene CAS No. 2712-78-9](/img/structure/B57053.png)
[Bis(trifluoroacetoxy)iodo]benzene
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of [Bis(trifluoroacetoxy)iodo]benzene, also known as BTI, are organic compounds that can undergo oxidation reactions . It is particularly effective in the oxidation of ketones and the cyclization of styryl amines to N-alkyl or N-aryl indoles .
Mode of Action
BTI acts as a reagent in Pummerer-like reactions . It plays an important role in the direct alpha-hydroxylation of ketones under acidic conditions . This means it adds a hydroxyl group to the alpha position of a ketone, increasing its reactivity. It is also involved in the cyclization of styryl amines to N-alkyl or N-aryl indoles , which involves the formation of a cyclic structure from a linear molecule.
Biochemical Pathways
The biochemical pathways affected by BTI are those involving oxidation reactions . The alpha-hydroxylation of ketones can lead to the formation of new compounds with increased reactivity, which can then participate in further reactions. The cyclization of styryl amines to N-alkyl or N-aryl indoles is a key step in the synthesis of many biologically active compounds .
Result of Action
The result of BTI’s action is the transformation of organic compounds through oxidation reactions . This can lead to the formation of new compounds with different properties. For example, the alpha-hydroxylation of ketones increases their reactivity, potentially leading to further reactions . The cyclization of styryl amines to N-alkyl or N-aryl indoles is a key step in the synthesis of many biologically active compounds .
Action Environment
The action of BTI can be influenced by various environmental factors. For instance, it is sensitive to moisture and light, and should be stored in a dark place under an inert atmosphere . Its reactivity can also be affected by the pH of the reaction environment, as it performs the alpha-hydroxylation of ketones under acidic conditions .
Analyse Biochimique
Biochemical Properties
[Bis(trifluoroacetoxy)iodo]benzene acts as a potent oxidizing agent in biochemical reactions. It is involved in the direct α-hydroxylation of ketones under acidic conditions and promotes the cyclization of styryl amines to N-alkyl or N-aryl indoles . The compound interacts with various enzymes and proteins, facilitating oxidative cycloisomerization and tosyloxylation of anilides . These interactions are primarily driven by the compound’s ability to donate oxygen atoms, thereby altering the oxidation state of the target molecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes involved in oxidative stress responses . The compound can induce changes in gene expression, particularly those genes associated with oxidative stress and detoxification pathways . Additionally, this compound affects cellular metabolism by altering the redox state of cells, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reactive intermediates that interact with biomolecules . The compound can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain dehydrogenases by oxidizing their active sites . These interactions result in changes in gene expression and cellular function, highlighting the compound’s role as a versatile biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress in cells, affecting their viability and function . These temporal effects underscore the importance of proper storage and handling of the compound in experimental setups.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can induce beneficial oxidative modifications in biomolecules, enhancing their function . At high doses, this compound can cause toxic effects, including oxidative damage to cellular components and disruption of metabolic processes . These findings highlight the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . The compound interacts with enzymes such as cytochrome P450 oxidases, facilitating the oxidation of various substrates . These interactions can lead to changes in metabolite levels and metabolic flux, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its oxidative effects . These distribution patterns are crucial for understanding the compound’s cellular and systemic effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization is essential for its activity and function, as it allows the compound to interact with key biomolecules within these compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(trifluoroacetoxy)iodo]benzene typically starts from iodobenzene. One common method involves the reaction of iodobenzene with a mixture of trifluoroperacetic acid and trifluoroacetic acid. This method is analogous to the synthesis of (diacetoxyiodo)benzene . Another method involves dissolving diacetoxyiodobenzene in trifluoroacetic acid with heating .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The use of hypervalent iodine compounds like this compound in industrial applications is primarily in the field of organic synthesis and pharmaceuticals .
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(trifluoroacetoxy)iodo]benzene undergoes various types of reactions, including:
Cyclization: It promotes the cyclization of styryl amines to N-alkyl or N-aryl indoles.
Dehydrogenation: It is used in dehydrogenation reactions to convert thioacetals to their parent carbonyl compounds.
Common Reagents and Conditions
Common reagents used with this compound include trifluoroperacetic acid, trifluoroacetic acid, and diacetoxyiodobenzene. The reactions often require acidic conditions and may involve heating .
Major Products Formed
Major products formed from reactions involving this compound include amines (from Hofmann rearrangement), indoles (from cyclization of styryl amines), and carbonyl compounds (from dehydrogenation of thioacetals) .
Applications De Recherche Scientifique
[Bis(trifluoroacetoxy)iodo]benzene has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
(Diacetoxyiodo)benzene: Another hypervalent iodine compound used in similar oxidation reactions.
Bis(tert-butylcarbonyloxy)iodobenzene: Used in oxidative cycloisomerization reactions.
[Hydroxy(tosyloxy)iodo]benzene: Employed in tosyloxylation reactions.
Uniqueness
[Bis(trifluoroacetoxy)iodo]benzene is unique due to its strong oxidizing properties and the presence of trifluoroacetate groups, which enhance its reactivity compared to other hypervalent iodine compounds. This makes it particularly effective in a wide range of organic transformations .
Propriétés
IUPAC Name |
[phenyl-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6IO4/c11-9(12,13)7(18)20-17(6-4-2-1-3-5-6)21-8(19)10(14,15)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZNEXFPRSOYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181584 | |
| Record name | Bis(I,I-trifluoroacetoxy)iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2712-78-9 | |
| Record name | Bis(trifluoroacetoxy)iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2712-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(I,I-trifluoroacetoxy)iodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002712789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(I,I-trifluoroacetoxy)iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylbis(trifluoroacetato-O)iodine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (BIS(TRIFLUOROACETOXY)IODO)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659SFV27XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does [Bis(trifluoroacetoxy)iodo]benzene interact with its target molecules?
A: this compound typically acts as an electrophilic oxidant. It interacts with electron-rich functional groups, such as alcohols, alkenes, alkynes, sulfides, and aromatic compounds. [, , , , , , ]
Q2: What are the typical downstream effects of these interactions?
A2: Depending on the substrate and reaction conditions, PIFA can mediate various transformations, including:
- Oxidative Cleavage: PIFA cleaves vicinal diols to form aldehydes or ketones. It also cleaves benzyl ethers to yield carbonyl compounds. [, ]
- Oxidation: PIFA oxidizes sulfides to sulfoxides, alcohols to aldehydes or ketones, and aldehydes to nitriles. [, , ]
- Cyclization: PIFA promotes the formation of various heterocycles, including pyrroles, tetrazoles, indoles, and quinolines, through oxidative cyclization reactions. [, , , ]
- Dearomatization: PIFA can dearomatize phenols, leading to the formation of cyclohexadienones or other rearranged products. [, ]
- C-H Functionalization: PIFA enables the direct arylation, alkylation, and amidation of C(sp3)-H bonds in various substrates. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H5F6IO4. Its molecular weight is 446.01 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, while the provided research papers do not delve deeply into spectroscopic details, typical characterization techniques for hypervalent iodine compounds like PIFA include:
- X-ray Crystallography: This technique can reveal the solid-state structure of PIFA, including bond lengths and angles. []
Q5: What is the stability of this compound under various conditions?
A: PIFA is relatively stable at room temperature but can decompose upon heating or exposure to moisture. It is typically stored under anhydrous conditions. [, ]
Q6: How does the performance and application of this compound vary under different conditions?
A6: The reactivity of PIFA can be influenced by:
- Solvent: PIFA exhibits varying reactivity in different solvents, influencing reaction rates and selectivities. [, , ]
- Temperature: Elevated temperatures can accelerate reaction rates but may also lead to decomposition or side reactions. []
- Additives: Lewis acids, bases, or other additives can modulate the reactivity of PIFA, promoting specific reaction pathways or improving yields. [, , , ]
Q7: Can this compound be used catalytically?
A: Yes, PIFA can be used catalytically in conjunction with stoichiometric oxidants like Oxone to regenerate the active iodine(III) species. []
Q8: How does this compound compare to other reagents in terms of selectivity and applications?
A8: PIFA offers several advantages over other oxidants:
- Mild Reaction Conditions: PIFA often allows reactions to proceed under milder conditions compared to harsh oxidants. []
- High Selectivity: PIFA can exhibit high chemoselectivity, allowing for the selective oxidation or functionalization of specific functional groups in complex molecules. [, , , ]
- Versatility: PIFA enables a wide range of synthetic transformations, including oxidations, cyclizations, dearomatizations, and C-H functionalizations. [, , , , , , , , , , , , ]
Q9: What are some notable applications of this compound in organic synthesis?
A9: Some key applications of PIFA include:
- Synthesis of Natural Products: PIFA has been employed in the synthesis of complex natural products, showcasing its utility in constructing intricate molecular scaffolds. [, ]
- Medicinal Chemistry: PIFA's ability to introduce diverse functional groups makes it valuable for synthesizing biologically active molecules and potential drug candidates. [, ]
- Material Science: PIFA's oxidative coupling capabilities can be exploited to create novel materials with unique properties. [, ]
Q10: What analytical techniques are commonly used to monitor reactions involving this compound?
A10: Common techniques include:
Q11: What research infrastructure and resources are essential for studying this compound?
A11: Key resources include:
Q12: What are some historical milestones in the development and application of this compound?
A12: Significant milestones include:
- Discovery and Early Applications: PIFA's discovery and its early applications as an oxidant in organic synthesis marked a turning point in the field of hypervalent iodine chemistry. [, ]
- Development of New Synthetic Methodologies: Researchers have continuously expanded the repertoire of PIFA-mediated transformations, uncovering novel applications in various fields. [, , , , , , , , , , , , ]
- Catalytic Applications: The development of catalytic protocols using PIFA has further enhanced its utility and broadened its synthetic scope. []
Q13: How does research on this compound intersect with other disciplines?
A13: PIFA's applications extend beyond synthetic organic chemistry, creating interdisciplinary connections with:
- Medicinal Chemistry: PIFA's role in synthesizing bioactive molecules and potential drug candidates highlights its significance in drug discovery and development. [, ]
- Materials Science: PIFA's oxidative coupling capabilities have implications for designing and synthesizing novel materials with tailored properties. [, ]
- Chemical Biology: PIFA's ability to modify biomolecules, such as peptides and proteins, makes it a valuable tool for studying biological processes and developing new probes. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)











![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)

